molecular formula C13H13NO4 B381903 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid CAS No. 379250-83-6

4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid

Cat. No.: B381903
CAS No.: 379250-83-6
M. Wt: 247.25g/mol
InChI Key: FZZOXUGENAQGIJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 3,5-dimethylisoxazole-4-methanol under suitable conditions . The reaction is often catalyzed by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylisoxazole-4-methanol: A precursor in the synthesis of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid.

    4-Methoxybenzoic acid: Shares the benzoic acid moiety but lacks the isoxazole ring.

    3,5-Dimethylisoxazole-4-boronic acid pinacol ester: Contains the isoxazole ring but with different functional groups.

Uniqueness

This compound is unique due to the presence of both the benzoic acid and 3,5-dimethylisoxazole moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications .

Properties

IUPAC Name

4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-8-12(9(2)18-14-8)7-17-11-5-3-10(4-6-11)13(15)16/h3-6H,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZOXUGENAQGIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)COC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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